molecular formula C21H16BrN3O3S2 B2878671 N-(4-bromo-1,3-benzothiazol-2-yl)-2-(4-methylbenzenesulfonamido)benzamide CAS No. 921067-30-3

N-(4-bromo-1,3-benzothiazol-2-yl)-2-(4-methylbenzenesulfonamido)benzamide

Cat. No.: B2878671
CAS No.: 921067-30-3
M. Wt: 502.4
InChI Key: HEHNVGUTOVUXAF-UHFFFAOYSA-N
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Description

N-(4-bromo-1,3-benzothiazol-2-yl)-2-(4-methylbenzenesulfonamido)benzamide is a useful research compound. Its molecular formula is C21H16BrN3O3S2 and its molecular weight is 502.4. The purity is usually 95%.
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Scientific Research Applications

Photodynamic Therapy Applications

The synthesis and characterization of new compounds related to "N-(4-bromo-1,3-benzothiazol-2-yl)-2-(4-methylbenzenesulfonamido)benzamide" have demonstrated significant potential in photodynamic therapy (PDT). For instance, zinc phthalocyanine derivatives substituted with benzenesulfonamide groups have shown high singlet oxygen quantum yields, which are crucial for effective Type II photodynamic therapy mechanisms for cancer treatment. These compounds exhibit good fluorescence properties and photodegradation quantum yields, highlighting their potential as Type II photosensitizers in cancer therapy (Pişkin, Canpolat, & Öztürk, 2020).

Synthesis of Novel Heterocycles

Research has shown the compound's relevance in the synthesis of nitrogen heterocycle-fused benzoimidazole and 1,2,4-benzothiadiazine 1,1-dioxide derivatives. A copper-catalyzed domino synthesis utilizing 2-bromo-N-phenylbenzenesulfonamides and benzimidazole derivatives has been developed. This method offers a new strategy for constructing biologically interesting heterocycles, underscoring the compound's utility in creating novel chemical entities (Yang et al., 2015).

DNA Binding, Cleavage, and Anticancer Activity

Mixed-ligand copper(II)-sulfonamide complexes, including derivatives of "this compound," have been studied for their DNA binding and cleavage activities. These complexes show significant genotoxicity and anticancer activity against human tumor cells, such as colon adenocarcinoma and leukemia T lymphocytes. Their ability to induce cell death mainly through apoptosis makes them promising candidates for anticancer therapies (González-Álvarez et al., 2013).

Antimicrobial and Antiproliferative Agents

The synthesis of N-ethyl-N-methylbenzenesulfonamide derivatives has demonstrated effective antimicrobial and antiproliferative properties. These compounds, bearing various biologically active moieties, have been tested against human cell lines, showcasing significant cytotoxic activities. Such research underscores the potential of "this compound" derivatives in developing new therapeutic agents (El-Gilil, 2019).

Properties

IUPAC Name

N-(4-bromo-1,3-benzothiazol-2-yl)-2-[(4-methylphenyl)sulfonylamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16BrN3O3S2/c1-13-9-11-14(12-10-13)30(27,28)25-17-7-3-2-5-15(17)20(26)24-21-23-19-16(22)6-4-8-18(19)29-21/h2-12,25H,1H3,(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEHNVGUTOVUXAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NC3=NC4=C(S3)C=CC=C4Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16BrN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

502.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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